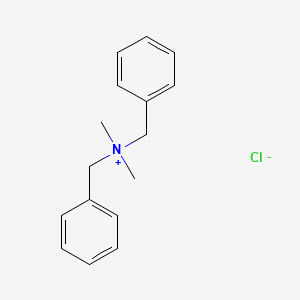

Dibenzyldimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibenzyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXAARCEIWRIMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-26-1 (Parent) | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883274 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-94-7 | |

| Record name | Dibenzyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFJ58C47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyldimethylammonium Chloride

This guide provides a comprehensive overview of the core physicochemical properties of Dibenzyldimethylammonium chloride (DBDMAC), a quaternary ammonium compound with significant applications across various scientific and industrial domains.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding of this versatile molecule.

Introduction to this compound

This compound is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to two benzyl groups and two methyl groups, with a chloride anion providing the counterion.[1] This structure imparts a permanent positive charge on the nitrogen atom, a key feature that dictates many of its physicochemical properties and functional roles, such as its utility as a cationic surfactant and antimicrobial agent.[1][3] Its CAS Registry Number is 100-94-7.[1]

Molecular Structure and Identification

A thorough understanding of the molecular architecture of DBDMAC is fundamental to interpreting its behavior.

Chemical Structure

The structure of this compound is depicted below.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Molecular Formula and Weight

The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀ClN | [1][4] |

| Molecular Weight | 261.79 g/mol | [4][5] |

| InChI Key | LCXAARCEIWRIMU-UHFFFAOYSA-M | [1] |

| SMILES | C((C)C)C2=CC=CC=C2.[Cl-] | [1] |

Physicochemical Properties

The physical and chemical characteristics of DBDMAC are crucial for its handling, formulation, and application.

Physical State and Appearance

Under standard laboratory conditions, this compound typically presents as a white to off-white solid or crystalline powder.[1][6]

Thermal Properties

The thermal behavior of a compound is critical for determining its stability during storage and processing.

| Property | Value | Source |

| Melting Point | 93-96 °C | [5][6] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | [7] |

Note on Boiling Point: Quaternary ammonium salts, being ionic compounds, generally have very high boiling points and often decompose at elevated temperatures before they can boil. The provided information for a related compound, didecyldimethylammonium chloride, supports this expected behavior.[7]

Solubility Profile

The solubility of DBDMAC is a key determinant of its utility in various formulations.

| Solvent | Solubility | Source |

| Water | Soluble | [1] |

| Organic Solvents | Soluble | [1] |

The presence of both hydrophobic benzyl groups and the hydrophilic quaternary ammonium head gives DBDMAC its surfactant properties, allowing it to be soluble in both aqueous and various organic solvent systems.[1] The solubility in organic solvents like ethanol, acetone, and chloroform is a characteristic feature of many quaternary ammonium compounds.[8]

Stability and Reactivity

This compound is generally stable under normal storage conditions.[9][10] However, as a Senior Application Scientist, it is crucial to be aware of potential incompatibilities and degradation pathways.

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can lead to decomposition.[10]

-

Thermal Decomposition: While stable at room temperature, thermal decomposition can occur at elevated temperatures, potentially yielding volatile products such as benzyl chloride and N,N-dimethylbenzylamine.[4][9]

-

Hazardous Reactions: No dangerous reactions are typically known under standard use.[9]

Synthesis and Characterization

A foundational understanding of the synthesis and analytical confirmation of DBDMAC is essential for quality control and research applications.

Synthetic Pathway: The Menshutkin Reaction

The classical synthesis of this compound is achieved through a quaternization reaction, a specific type of SN2 reaction known as the Menshutkin reaction.[4] This involves the reaction of a tertiary amine with an alkyl halide.[4] A common pathway is the reaction of N,N-dimethylbenzylamine with benzyl chloride.[4]

Diagram: Synthesis of this compound via the Menshutkin Reaction

Caption: A simplified workflow of the synthesis of this compound.

Experimental Protocol: Synthesis

A generalized laboratory-scale synthesis protocol is outlined below.

Materials:

-

N,N-Dimethylbenzylamine

-

Benzyl chloride

-

Anhydrous solvent (e.g., acetone or acetonitrile)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Heating mantle

Procedure:

-

In a clean, dry reaction vessel, dissolve N,N-dimethylbenzylamine in the chosen anhydrous solvent.

-

With continuous stirring, slowly add an equimolar amount of benzyl chloride to the solution.

-

Gently heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl groups, the methylene protons, and the methyl protons.[4]

-

Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the cation (dibenzyldimethylammonium).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule.

-

Differential Scanning Calorimetry (DSC): DSC is a useful technique to determine the melting point and to investigate potential polymorphism, which can impact the compound's stability and solubility.[4]

Applications and Safety Considerations

This compound's unique properties lend it to a variety of applications. It is known for its antimicrobial activity, making it a valuable component in disinfectants and other formulations.[1] It also functions as a cationic surfactant.[1]

Safety: this compound can be irritating to the skin and eyes and should be handled with appropriate personal protective equipment.[1] As with other quaternary ammonium compounds, its environmental impact, particularly its toxicity to aquatic life, should be considered.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. From its molecular structure and thermal properties to its synthesis and characterization, the information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge necessary for the effective and safe utilization of this important quaternary ammonium compound.

References

-

CAS 100-94-7 | this compound | MFCD00031706 - Hoffman Fine Chemicals. (URL: [Link])

-

Safety data sheet - Kärcher. (URL: [Link])

-

Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology - ACS Publications. (URL: [Link])

-

Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem. (URL: [Link])

-

Didecyldimethylammonium chloride - Solubility of Things. (URL: [Link])

-

Safety Data Sheet - Cole-Parmer. (URL: [Link])

-

Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - MDPI. (URL: [Link])

Sources

- 1. CAS 100-94-7: this compound [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS # 100-94-7, this compound, Dimethyldibenzylammonium chloride - chemBlink [chemblink.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. s1.kaercher-media.com [s1.kaercher-media.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Solubility Profile of Dibenzyldimethylammonium Chloride: A Comprehensive Technical Guide for Researchers

An In-depth Analysis for Drug Development and Scientific Research Professionals

Introduction

Dibenzyldimethylammonium chloride (DBDMAC), a quaternary ammonium compound, is a molecule of significant interest across various scientific disciplines, including pharmaceuticals, material science, and antimicrobial research. Its efficacy in these applications is intrinsically linked to its solubility characteristics in both aqueous and organic media. Understanding the solubility of DBDMAC is paramount for researchers and drug development professionals, as it governs formulation strategies, reaction kinetics, and bioavailability. This technical guide provides a thorough examination of the solubility of this compound, offering a blend of theoretical principles, practical experimental methodologies, and data interpretation to empower scientists in their research endeavors.

Theoretical Framework: The Chemistry of Solubility

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution. For an ionic compound like this compound, the process of dissolution involves the overcoming of the lattice energy of the solid by the solvation energy provided by the solvent molecules.

This compound possesses a unique molecular architecture that dictates its solubility behavior. The molecule consists of a central positively charged nitrogen atom bonded to two benzyl groups and two methyl groups, with a chloride anion providing charge neutrality. The presence of the charged quaternary ammonium center imparts a hydrophilic character to the molecule, promoting interaction with polar solvents. Conversely, the two bulky, nonpolar benzyl groups contribute to its lipophilic nature, allowing for solubility in less polar organic solvents. This amphiphilic character is a key determinant of its solubility across a spectrum of solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents, such as water and short-chain alcohols, are adept at solvating the charged quaternary ammonium ion and the chloride anion through ion-dipole interactions and hydrogen bonding. In contrast, nonpolar or less polar organic solvents will interact more favorably with the nonpolar benzyl groups through van der Waals forces. The overall solubility in a given solvent is a result of the interplay between these competing interactions.

Solubility Data of this compound

| Solvent | Chemical Formula | Solvent Type | Solubility ( g/100 mL at 25°C) | Notes |

| Water | H₂O | Polar Protic | Soluble | Forms a clear, colorless solution. |

| Methanol | CH₃OH | Polar Protic | Highly Soluble | Readily dissolves to form a clear solution. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Good solubility, suitable for many formulations. |

| Isopropanol | C₃H₈O | Polar Protic | Moderately Soluble | Solubility may be lower than in methanol or ethanol. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | A good solvent for many quaternary ammonium salts[2]. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Sparingly Soluble | Lower polarity limits solubility. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | The high polarity of the salt prevents dissolution in nonpolar alkanes. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust and reliable method for determining the solubility of this compound in various organic solvents. This method is adapted from established principles for solubility determination, such as those outlined in OECD and ASTM guidelines for aqueous solubility, and is tailored for organic solvents.

Principle: The Equilibrium Solubility Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the solubility value.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. An excess is crucial to ensure that the solution becomes saturated.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation, especially for volatile solvents.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter (0.22 µm) to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be calculated by difference. The initial volume of the solvent used allows for the calculation of solubility in g/100mL.

-

-

Instrumental Analysis (for volatile solvents or low solubilities):

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (by measuring the absorbance of the benzyl groups) or High-Performance Liquid Chromatography (HPLC).

-

A calibration curve prepared with standards of known concentration must be used for accurate quantification.

-

-

Calculation of Solubility:

-

Using the determined concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: This ensures that the solution reaches saturation, a fundamental requirement for determining equilibrium solubility.

-

Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Extended Equilibration Time with Agitation: This allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Filtration: The use of a 0.22 µm filter ensures that the analyzed solution is free of any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a calibrated and validated analytical technique for quantification ensures the accuracy and reliability of the measured concentration.

Visualizing the Influence of Molecular Structure on Solubility

The amphiphilic nature of this compound is central to its solubility profile. The following diagram illustrates the interactions between the different parts of the molecule and polar versus nonpolar solvents.

Caption: Molecular interactions governing solubility.

Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, presented illustrative data, and detailed a robust experimental protocol for its determination in organic solvents. By understanding the interplay of its hydrophilic and lipophilic moieties and by employing rigorous experimental techniques, researchers can accurately characterize the solubility of this versatile compound, thereby enabling its effective use in a wide range of scientific applications.

References

-

ACS Publications. (2019, August 20). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

Sources

Navigating the Chemistry of Quaternary Ammonium Compounds: A Technical Guide to the Safe Handling of Dibenzyldimethylammonium Chloride

For the dedicated researcher, scientist, and drug development professional, the mastery of chemical compounds is fundamental. Among the vast array of reagents, quaternary ammonium compounds (QACs) stand out for their utility as surfactants, antimicrobials, and phase-transfer catalysts.[1][2] Dibenzyldimethylammonium chloride (CAS No. 100-94-7), a notable member of this class, requires a sophisticated understanding to ensure its safe and effective use in the laboratory.[2]

This guide provides an in-depth, technically-grounded framework for the safety, handling, and emergency management of this compound. Moving beyond a simple recitation of rules, we delve into the causality behind each procedural recommendation, fostering a culture of intrinsic safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound is a cationic surfactant characterized by a central nitrogen atom covalently bonded to two benzyl groups and two methyl groups, with a chloride counter-ion.[2]

| Property | Value | Source |

| CAS Number | 100-94-7 | [2][3] |

| Molecular Formula | C₁₆H₂₀ClN | [1][3] |

| Molecular Weight | 261.79 g/mol | [1][3] |

| Appearance | White to off-white or yellow solid/crystalline powder | [2][4] |

| Melting Point | 93-96 °C | [3][4] |

| Solubility | Soluble in water and organic solvents | [2] |

This compound's solubility in both aqueous and organic media underpins its utility as a phase-transfer catalyst but also necessitates careful containment to prevent environmental release.[1][2]

Section 2: Hazard Identification and Toxicological Profile

This compound, like many QACs, is a hazardous substance that presents significant risks if not handled properly. The primary hazards are associated with its corrosive and irritant nature.[5][6] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Chronic | 3 | H412: Harmful to aquatic life with long lasting effects |

(Source: Synthesized from ChemBlink data)[3]

Toxicological Insights:

The toxicity of QACs is primarily localized to the point of contact.[7]

-

Dermal and Ocular: The cationic head of the molecule can interact with negatively charged cell membranes, disrupting lipid bilayers and leading to cell death.[5] This mechanism is responsible for the severe skin burns and irreversible eye damage the compound can cause.[6] Direct contact with the eyes can lead to permanent clouding of the cornea and potential blindness.[6]

-

Oral: If ingested, QACs can cause severe burns to the mouth, throat, and esophagus.[6]

-

Inhalation: As a powder, dust can be generated, which may cause respiratory irritation.[3] Aerosolized solutions pose a similar risk.

-

Environmental: QACs are known to be very toxic to aquatic organisms, and their release into waterways must be strictly avoided.[2][8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to mitigate the risks identified above.

3.1 Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. This is best achieved through engineering controls.

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when handling the solid powder to prevent inhalation of dust, or when working with concentrated solutions.[6]

-

Automated Dispensing/Weighing: For routine procedures involving larger quantities, utilize closed automated systems for weighing and dispensing to minimize dust generation and potential for splashes.[9]

3.2 Step-by-Step Protocol for Solution Preparation

-

Preparation: Don all required Personal Protective Equipment (PPE) as detailed in Section 4. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Weighing: Weigh the solid this compound in a tared, stable container within the fume hood. Handle the powder carefully to avoid creating dust clouds.

-

Dissolution: In a separate, appropriately sized beaker or flask, measure the required volume of solvent (e.g., deionized water). Place this on a stir plate within the fume hood.

-

Addition: Slowly and carefully add the weighed solid to the solvent while stirring. Causality: Always add the solid to the liquid, never the reverse. This prevents splashing of the concentrated, reactive material.[6]

-

Completion: Allow the mixture to stir until fully dissolved.

-

Labeling: Immediately label the prepared solution with the chemical name, concentration, date, and appropriate hazard pictograms.

-

Cleanup: Decontaminate the weighing vessel and any utensils used. Wipe down the work surface in the fume hood. Dispose of all waste as outlined in Section 6.

Section 4: Personal Protective Equipment (PPE) - A Self-Validating System

Your PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific hazards of this compound.

-

Eye/Face Protection: Chemical safety goggles are mandatory. Due to the risk of severe eye damage, a full-face shield must be worn over the goggles when handling the solid powder or concentrated solutions where splashing is a risk.[8]

-

Hand Protection: Wear suitable chemical-resistant gloves, tested according to standards like EN 374. Butyl rubber or nitrile gloves are generally appropriate. Crucial Insight: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[6][10]

-

Skin and Body Protection: A lab coat is required for all procedures. When handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron and additional arm coverings should be used.[6]

-

Respiratory Protection: If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (for dust) or an appropriate cartridge for organic vapors should be used.[10]

Below is a logical workflow for selecting and using PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

Section 5: Emergency Procedures - Preparedness and Response

In the event of an emergency, a calm, methodical response is critical.

5.1 First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2 Spill Response

A minor spill of a dilute solution can be managed differently than a major spill of the concentrated solid. The following decision tree outlines the appropriate response.

Caption: Decision Tree for Spill Response.

Step-by-Step Spill Cleanup Protocol (Minor Spill):

-

Alert: Alert personnel in the immediate area.

-

PPE: Don appropriate PPE, including eye/face protection, gloves, and a lab coat.

-

Containment: For liquids, surround the spill with an inert absorbent material like sand, earth, or vermiculite. For solids, carefully cover with a plastic sheet to avoid dust dispersal.[6]

-

Collection: Carefully scoop or sweep up the material. Use dry cleanup procedures and avoid generating dust.[6] Place the absorbed material into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

-

Ventilate: Allow the area to ventilate before resuming work.

Section 6: Storage and Waste Disposal

Storage: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[11] Keep it segregated from incompatible materials, such as strong oxidizing agents.[5][11] Store in a locked cabinet or area accessible only to authorized personnel.

Waste Disposal: All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

-

Collection: Collect waste in designated, properly labeled, and sealed containers.

-

Segregation: Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Disposal: Dispose of the hazardous waste through your institution's approved EHS program, adhering to all local, state, and federal regulations.[10] Never discharge this compound or its solutions down the drain.[5]

By integrating these principles of hazard awareness, procedural discipline, and emergency preparedness into your daily laboratory workflow, this compound can be utilized to its full scientific potential without compromising safety.

References

-

PubChem. This compound | C16H20N.Cl | CID 101569. [Link]

-

Oakwood Chemical. 100-94-7 | this compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl benzyl cetylammonium chloride. [Link]

-

Mount Sinai. Quaternary Ammonium Compounds in Cleaning Products: Health & Safety Information for Cleaners and Supervisors. [Link]

-

Kärcher. Safety data sheet. [Link]

-

Taylor & Francis Online. Perspectives on safety of quaternary ammonium compounds (QACs). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 100-94-7: this compound [cymitquimica.com]

- 3. CAS # 100-94-7, this compound, Dimethyldibenzylammonium chloride - chemBlink [chemblink.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemos.de [chemos.de]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. s1.kaercher-media.com [s1.kaercher-media.com]

- 9. mountsinai.org [mountsinai.org]

- 10. medline.com [medline.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Notes & Protocols: Dibenzyldimethylammonium Chloride as a Phase Transfer Catalyst in Organic Synthesis

Abstract

Dibenzyldimethylammonium chloride (DBDMAX), a quaternary ammonium salt, serves as a versatile and efficient phase transfer catalyst (PTC) in a multitude of organic transformations.[1][2] Its unique structure, featuring two benzyl groups and two methyl groups attached to a central nitrogen atom, imparts the necessary lipophilicity and reactivity to facilitate reactions between reagents in immiscible phases.[2] This guide provides an in-depth exploration of DBDMAX, detailing its mechanism of action, applications in key synthetic reactions, and comprehensive, field-tested protocols for its use. It is intended for researchers, chemists, and professionals in drug development seeking to leverage the advantages of phase transfer catalysis for improved reaction efficiency, yield, and sustainability.

The Principle of Phase Transfer Catalysis (PTC) and the Role of this compound

Many essential organic reactions require the interaction of two or more compounds that are mutually insoluble. For instance, an ionic nucleophile (like sodium cyanide) residing in an aqueous phase often needs to react with an organic substrate (like an alkyl halide) dissolved in a nonpolar organic solvent.[1] Without intervention, the reaction rate is negligible as the reactants are physically separated at the phase interface.

Phase transfer catalysis elegantly solves this problem by introducing a catalyst, such as this compound, that can transport a reactant from one phase to another where the reaction can occur.[3][4]

Mechanism of Action: The Starks' Extraction Model

The efficacy of DBDMAX is best explained by the Starks' extraction mechanism.[4][5] The catalyst, a quaternary ammonium salt (Q⁺X⁻), operates in a continuous cycle:

-

Anion Exchange: At the aqueous-organic interface, the dibenzyldimethylammonium cation (Q⁺) exchanges its chloride anion (Cl⁻) for the desired reactant anion (e.g., cyanide, CN⁻) from the aqueous phase.[1]

-

Phase Transfer: The newly formed ion pair, [Q⁺CN⁻], possesses a lipophilic exterior due to the benzyl and methyl groups. This allows it to dissolve in and migrate into the bulk organic phase.[6]

-

Reaction: Within the organic phase, the "naked" cyanide anion is highly reactive and performs a nucleophilic attack on the organic substrate (e.g., benzyl chloride), forming the desired product (benzyl cyanide).[1] The catalyst cation now pairs with the leaving group (Cl⁻).

-

Catalyst Regeneration: The catalyst, now as [Q⁺Cl⁻], migrates back to the interface to begin the cycle anew.[7]

This catalytic cycle effectively eliminates the phase barrier, dramatically accelerating the reaction rate under mild conditions.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 100-94-7: this compound [cymitquimica.com]

- 3. biomedres.us [biomedres.us]

- 4. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Dibenzyldimethylammonium Chloride as a Versatile Catalyst for Aqueous Micellar Organic Synthesis

Abstract

The paradigm of organic synthesis is shifting towards more sustainable and environmentally benign methodologies. Micellar catalysis, which utilizes aqueous media as the bulk solvent, has emerged as a powerful platform to achieve this goal, minimizing the reliance on volatile and often toxic organic solvents.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Dibenzyldimethylammonium chloride (DBDACI), a cationic surfactant, as an effective catalyst for organic transformations in water. We will explore the dual catalytic mechanism of DBDACI, acting as both a phase-transfer agent and a micelle-forming nanoreactor. Detailed protocols, mechanistic insights, and data interpretation strategies are presented to enable the seamless adoption of this green chemistry technique.

Theoretical Background and Core Principles

The Green Chemistry Imperative in Aqueous Media

Traditional organic synthesis is a major contributor to chemical waste, largely due to its heavy reliance on organic solvents.[2] Micellar catalysis addresses this challenge by using water as the reaction medium. Surfactant molecules, such as DBDACI, self-assemble into spherical aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC).[3] These micelles contain a hydrophobic core and a hydrophilic surface, creating nanoreactors that can solubilize non-polar organic substrates in the aqueous phase, thereby facilitating reactions that would otherwise be impractical in water.[4][5]

This compound (DBDACI): A Catalyst with a Dual Identity

This compound is a quaternary ammonium salt with the chemical formula C₁₆H₂₀ClN.[6] Its molecular structure, featuring two hydrophobic benzyl groups and a charged cationic head, imparts unique properties that make it an exceptional catalyst in aqueous media.

-

As a Phase-Transfer Catalyst (PTC): In heterogeneous systems, DBDACI can transport anionic reactants from the aqueous phase into an organic phase (or the hydrophobic micellar core) where the organic substrate resides. The lipophilic cation [N(CH₃)₂(CH₂C₆H₅)₂]⁺ forms an ion pair with the anion, rendering it soluble in the non-polar environment, thereby dramatically accelerating reaction rates.[7][8]

-

As a Micelle-Forming Agent: Above its CMC, DBDACI molecules aggregate to form cationic micelles. This process is fundamental to its role in micellar catalysis. The hydrophobic benzyl and methyl groups form the core of the micelle, which serves as a locus for concentrating non-polar reactants. The positively charged ammonium head groups form the micelle-water interface, known as the Stern layer, which can attract and stabilize anionic reactants or transition states.[9][10] This compartmentalization of reactants at high effective concentrations is a key driver of rate enhancement.[2]

The following diagram illustrates the dual mechanistic role of DBDACI in facilitating a reaction between a hydrophobic organic substrate (RX) and a hydrophilic nucleophile (Nu⁻).

Caption: Dual mechanism of DBDACI in micellar catalysis.

Application Protocol: Catalytic Hydrolysis of p-Nitrophenyl Acetate (PNPA)

To demonstrate the efficacy of DBDACI, we present a protocol for a classic model reaction: the hydrolysis of p-nitrophenyl acetate (PNPA). This reaction is ideal for kinetic studies as its progress can be easily monitored by spectrophotometry, tracking the formation of the yellow p-nitrophenoxide ion. This protocol is adapted from established methods for cationic surfactants.[10]

Materials and Reagents

-

This compound (DBDACI)

-

p-Nitrophenyl acetate (PNPA)

-

Sodium Hydroxide (NaOH)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

UV-Vis Spectrophotometer

-

Thermostatted cuvette holder

-

Volumetric flasks, pipettes, and cuvettes

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

- DBDACI Stock (e.g., 20 mM): Accurately weigh the required amount of DBDACI and dissolve it in deionized water in a volumetric flask to prepare a 20 mM solution.

- NaOH Solution (0.01 M): Prepare a 0.01 M solution of NaOH in deionized water. This will serve as the buffer and source of the hydroxide nucleophile.

- PNPA Stock (e.g., 10 mM): Dissolve PNPA in acetonitrile. Causality Note: PNPA has low solubility in pure water; a small amount of organic co-solvent is necessary for the stock solution but will be highly diluted in the final reaction mixture to ensure micellar conditions dominate.

2. Reaction Setup (in a 3 mL cuvette):

- Add 2.8 mL of the 0.01 M NaOH solution to a quartz cuvette.

- Add the required volume of the DBDACI stock solution to achieve the desired final concentration (e.g., for a final concentration of 2 mM in 3 mL, add 300 µL of 20 mM stock). Adjust the volume of NaOH solution accordingly to maintain a final volume of 3 mL.

- Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate for 5 minutes (e.g., at 25°C).

3. Initiation and Monitoring:

- To initiate the reaction, add a small aliquot (e.g., 20 µL) of the PNPA stock solution to the cuvette.

- Quickly mix the contents by inverting the cuvette (sealed with parafilm) 2-3 times and immediately begin recording the absorbance at 400 nm over time (e.g., every 15 seconds for 10 minutes).

- Self-Validation System: Run control experiments under identical conditions: (1) without any DBDACI, and (2) with a DBDACI concentration known to be below its CMC to differentiate between simple ionic effects and true micellar catalysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the kinetic analysis of PNPA hydrolysis.

Data Analysis and Expected Results

The hydrolysis of PNPA under these conditions follows pseudo-first-order kinetics. The observed rate constant, kobs, can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the reaction's completion.

Interpreting the Catalytic Effect

The primary indicator of micellar catalysis is a sharp increase in the reaction rate constant (kobs) as the concentration of DBDACI surpasses its CMC.

-

Below CMC: A negligible or very small increase in rate may be observed due to simple salt effects.

-

Above CMC: A significant, non-linear jump in the reaction rate is expected. This is because the cationic micelle surface electrostatically attracts the hydroxide (OH⁻) nucleophile and simultaneously incorporates the PNPA substrate into its hydrophobic core, leading to a massive increase in their effective concentrations at the reaction site.[10]

Representative Data

The following table summarizes hypothetical yet realistic data from the PNPA hydrolysis experiment, illustrating the powerful catalytic effect of DBDACI micelles.

| Condition | [DBDACI] (mM) | Description | Observed Rate Constant (k_obs) (x 10⁻⁴ s⁻¹) | Rate Enhancement Factor (k_obs / k_uncat) |

| 1 | 0 | Uncatalyzed Reaction | 1.5 | 1.0 |

| 2 | 0.5 | Below CMC | 1.8 | 1.2 |

| 3 | 5.0 | Above CMC | 45.0 | 30.0 |

Broader Applications and Considerations

The principles demonstrated here are not limited to ester hydrolysis. DBDACI-mediated micellar catalysis can be applied to a wide range of organic transformations, including:

-

Nucleophilic Substitutions: Cyanation of alkyl halides, where the catalyst transports the cyanide ion.[7]

-

Oxidation-Reduction Reactions: Where the micelle can solubilize both an organic substrate and an aqueous oxidant/reductant.[7]

-

Condensation Reactions: By concentrating reactants and potentially stabilizing charged intermediates.

Safety Information: this compound can be an irritant to the skin and eyes and is toxic to aquatic life.[11] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and dispose of waste according to institutional guidelines.

Conclusion

This compound is a highly effective and versatile catalyst for conducting organic synthesis in aqueous media. Its dual functionality as a phase-transfer catalyst and a micelle-forming agent allows it to significantly accelerate reaction rates by overcoming phase-incompatibility and concentrating reactants in nanoreactor environments. The protocols and principles outlined in this guide provide a solid foundation for leveraging DBDACI to develop greener, safer, and more efficient chemical processes in both academic and industrial research.

References

-

Title: Aqueous Micellar Technology: An Alternative Beyond Organic Solvents Source: The Royal Society of Chemistry URL: [Link]

-

Title: Micellar properties of long-chain alkyldimethylbenzylammonium chlorides in aqueous solutions Source: ResearchGate URL: [Link]

-

Title: Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis Source: PMC - NIH URL: [Link]

-

Title: Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions Source: MDPI URL: [Link]

-

Title: Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

-

Title: Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis Source: JACS Au URL: [Link]

-

Title: Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity Source: ResearchGate URL: [Link]

-

Title: OTC PTC (Phase Transfer Catalysts) Source: Sciencemadness.org URL: [Link]

-

Title: Measurements and Modelling of the Micellization of Alkyl Benzyl Dimethyl Ammonium Chloride and Cetyl Trimethyl Ammonium Chloride in Various Aqueous Media at 298.15 °K Source: ResearchGate URL: [Link]

-

Title: Lecture 41 : Phase Transfer Catalysis Source: NPTEL Archive URL: [Link]

-

Title: PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS Source: eGyanKosh URL: [Link]

-

Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem - NIH URL: [Link]

Sources

- 1. acsgcipr.org [acsgcipr.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C16H20N.Cl | CID 101569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CAS 100-94-7: this compound [cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Dibenzyldimethylammonium Chloride (DBDMAC) in Phase Transfer Catalysis

Welcome to the technical support center for Dibenzyldimethylammonium chloride (DBDMAC), a robust and versatile Phase Transfer Catalyst (PTC). This guide is designed for researchers, chemists, and process development professionals to proactively prevent catalyst deactivation, troubleshoot common issues, and optimize reaction performance. We will move beyond simple protocols to explain the underlying chemical principles governing catalyst stability, ensuring your experiments are both successful and reproducible.

Understanding the Engine: The PTC Catalytic Cycle

Phase Transfer Catalysis is a powerful technique for reacting chemical species that are soluble in different, immiscible liquid phases (typically aqueous and organic).[1] DBDMAC acts as a shuttle, transporting a reactant anion (like CN⁻ or OH⁻) from the aqueous phase into the organic phase where it can react with an organic substrate.[2][3] The catalyst is then regenerated and returns to the aqueous phase to begin the cycle anew, meaning only catalytic amounts are required.[2]

A flawless catalytic cycle is the cornerstone of an efficient reaction. Understanding this ideal state is the first step in diagnosing any deviation.

Caption: The ideal catalytic cycle for DBDMAC (Q⁺Cl⁻).

Troubleshooting Guide: Common Deactivation Scenarios

This section addresses the most frequent issues encountered during PTC reactions using DBDMAC. Each question is designed to help you diagnose and solve problems based on experimental observations.

Q1: My reaction started well but has completely stalled. What are the likely causes?

A stalled reaction is often the most direct indicator of catalyst deactivation. The primary culprits are thermal degradation and chemical attack, especially when strong bases are used.

Possible Causes & Solutions:

-

Excessive Temperature with Strong Base: Quaternary ammonium salts, including DBDMAC, are known to degrade at elevated temperatures, and this process is significantly accelerated in the presence of strong aqueous bases like NaOH or KOH.[2] While stable up to 120-150°C in neutral conditions, they can decompose rapidly at temperatures as low as 50-70°C in concentrated alkaline solutions.[2]

-

Solution: Immediately reduce the reaction temperature. For base-sensitive reactions, maintain the temperature below 60°C. If the reaction requires higher temperatures, consider using a weaker, less nucleophilic base like potassium carbonate (K₂CO₃), especially for aryl ether synthesis.[4]

-

-

Poor Agitation: The transfer of the catalyst between phases is a mass-transfer limited process. If agitation is insufficient, the interfacial area between the aqueous and organic phases is small, leading to a low concentration of the active catalyst-anion pair in the organic phase.[2]

-

Solution: Increase the stirring rate significantly (e.g., >400 RPM for lab scale). The goal is to create a fine emulsion to maximize the interfacial surface area. Using a baffled flask can improve mixing efficiency.

-

-

Catalyst Poisoning: Certain anions can form an ion pair with the DBDMAC cation that is too stable and organophilic. This "poisoned" ion pair is reluctant to exchange for the desired aqueous reactant anion, effectively removing the catalyst from the cycle.

-

Solution: This is common with large, polarizable, and lipophilic anions like iodide (I⁻) or tosylate (TsO⁻).[5] If you observe stalling with these anions, consider switching to a smaller, more hydrophilic alternative, such as using bromide instead of iodide, or mesylate (MsO⁻) instead of tosylate.[5]

-

Q2: I'm observing a new, unexpected impurity by GC-MS, and my yield of the desired product is poor. Is the catalyst breaking down?

Yes, the appearance of new nitrogen-containing impurities is a classic sign of catalyst decomposition via Hofmann Elimination . This is the most common deactivation pathway for quaternary ammonium salts under basic conditions.[6][7][8]

The Mechanism: Hofmann Elimination

In the presence of a strong base (like the Q⁺OH⁻ intermediate formed in the organic phase), a proton is abstracted from a carbon beta to the nitrogen atom. This initiates an E2 elimination, breaking down the catalyst into a tertiary amine and an alkene.[9][10] For DBDMAC, this results in the formation of dibenzylmethylamine.

Caption: Hofmann Elimination pathway for DBDMAC deactivation.

Troubleshooting Steps:

-

Confirm the Impurity: Obtain a mass spectrum of the impurity. Look for a molecular ion corresponding to dibenzylmethylamine.

-

Mitigate Basic Conditions: As with a stalled reaction, the solution is to reduce the "stress" on the catalyst.

Q3: My process requires high temperatures (>100°C). Is DBDMAC suitable, and what precautions should I take?

While DBDMAC is a versatile catalyst, its thermal stability has limits, especially under harsh conditions. For reactions requiring sustained temperatures above 100-120°C, you risk significant thermal degradation, even in the absence of a strong base.[2]

Recommendations:

-

Consider an Alternative Catalyst: For high-temperature applications, phosphonium salts (e.g., hexadecyltributylphosphonium bromide) often exhibit superior thermal stability compared to ammonium salts.[2][6]

-

Minimize Reaction Time: If using DBDMAC is necessary, optimize other parameters (reactant concentration, agitation) to reduce the required reaction time at the elevated temperature.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can help prevent oxidative side reactions that may be accelerated at high temperatures.

FAQs & Preventative Best Practices

Answering these common questions will help you design more robust and reliable PTC processes from the start.

1. What are the ideal operational parameters for DBDMAC? To maximize catalyst lifetime, adhere to the following guidelines.

| Parameter | Recommended Condition | Rationale & Explanation |

| Temperature | < 80°C (with moderate base) < 60°C (with conc. NaOH/KOH) | Prevents thermal decomposition and base-accelerated Hofmann elimination.[2] |

| Base Selection | K₂CO₃, Cs₂CO₃, NaHCO₃ (for acidic protons) Dilute NaOH/KOH (<25% w/w) | Stronger bases dramatically increase the rate of Hofmann elimination. Solid or weaker bases provide sufficient basicity for many reactions without rapidly degrading the catalyst.[4][7] |

| Agitation | > 400 RPM (lab scale); vigorous mixing | Ensures a high interfacial surface area, which is critical for the catalyst to transfer between phases efficiently.[2][11] |

| Solvent Choice | Toluene, Xylenes, Chlorobenzene | A relatively non-polar organic solvent is ideal. Highly polar solvents (e.g., DMF, DMSO) are often unnecessary in PTC and can complicate workups.[12] |

| Anion Selection | Cl⁻, Br⁻, HSO₄⁻, CN⁻, RS⁻, RO⁻, RCOO⁻ | Avoid highly lipophilic anions like tosylate (TsO⁻) and iodide (I⁻) if possible, as they can act as catalyst poisons.[5] |

2. How does the structure of DBDMAC contribute to its stability? The two benzyl groups are a key feature. They increase the catalyst's organophilicity (lipophilicity), which helps it effectively partition into the organic phase to transport the reactant anion.[5] Crucially, the benzyl groups lack β-hydrogens, meaning they cannot directly participate in the Hofmann elimination pathway. Degradation must proceed through the methyl groups or via a slower Sₙ2 attack on the benzylic carbon.

3. Can I "regenerate" or recover a deactivated catalyst?

-

Recovery: If the catalyst has simply partitioned into a third phase or the aqueous phase at the end of a reaction, it can often be recovered. A patented method involves adding water to dissolve the catalyst phase, followed by adding a base to cause the catalyst to separate out as an oily hydroxide layer that can be physically removed.[13]

-

Regeneration: If the catalyst has been chemically degraded via Hofmann elimination, it cannot be regenerated. The covalent bonds have been irreversibly broken. Prevention is the only effective strategy.

Experimental Protocol: A Model Williamson Ether Synthesis with Catalyst Preservation in Mind

This protocol for the benzylation of 4-tert-butylphenol demonstrates best practices for maintaining DBDMAC activity.

Reaction: 4-tert-butylphenol + Benzyl Chloride → 4-tert-butylphenyl benzyl ether

Materials:

-

4-tert-butylphenol

-

Benzyl Chloride

-

Toluene

-

Potassium Hydroxide (KOH) solution, 25% w/w

-

This compound (DBDMAC) (1 mol%)

-

Deionized Water

Procedure:

-

Reactor Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add 4-tert-butylphenol and toluene.

-

Initial Mixing: Begin vigorous stirring (>400 RPM) to dissolve the phenol completely.

-

Catalyst Addition: Add the DBDMAC (1 mol% relative to the phenol).

-

Substrate Addition: Add the benzyl chloride to the organic mixture.

-

Temperature Control (Critical Step): Heat the mixture to 55°C. Do not exceed 60°C. This temperature is sufficient for the reaction without inducing rapid catalyst degradation.[2]

-

Controlled Base Addition (Critical Step): Slowly add the 25% KOH solution over 30-60 minutes using an addition funnel. A slow, controlled addition prevents localized areas of high base concentration and temperature spikes, both of which are detrimental to the catalyst.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction should be complete within 2-4 hours. If the reaction stalls, do not increase the temperature. First, check agitation and consider adding a small additional portion of the catalyst.

-

Workup: Once the reaction is complete, stop heating, cease stirring, and allow the phases to separate. The upper organic phase contains the product. Wash the organic phase with water to remove residual KOH and the catalyst.

By following this temperature-controlled, slow-addition protocol, the integrity of the DBDMAC catalyst is preserved, leading to a high-yield, clean reaction.

References

- Wikipedia. (n.d.). Phase-transfer catalyst.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.

- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).

- Zhang, Y., et al. (n.d.).

- Google Patents. (n.d.). CA2040098A1 - Phase transfer catalyst recovery.

- ResearchGate. (n.d.). Chemical degradation mechanisms of BA groups under alkaline conditions.

- Weizmann Research Portal. (n.d.).

- Chemistry Stack Exchange. (2018, April 29).

- Maruoka, K., et al. (n.d.).

- ECHEMI. (n.d.).

- Macmillan Group. (2008, April 10).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- AmmoniaKnowHow. (n.d.).

- National Institutes of Health (NIH). (2023, June 16).

- Benchchem. (n.d.).

- PTC Organics. (n.d.).

- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.

- Chemistry LibreTexts. (2015, July 19). 21.

- AmmoniaKnowHow. (n.d.).

- Chemistry LibreTexts. (2021, December 27). 11.

- Juniper Publishers. (2017, September 12).

- PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.

- Scribd. (n.d.).

- ResearchGate. (n.d.).

- National Institutes of Health (NIH). (n.d.). Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers.

- ResearchGate. (n.d.). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.

- Chem-Station Int. Ed. (2015, April 7).

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- ResearchGate. (n.d.). Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight.

- Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.

- Sigma-Aldrich. (n.d.).

- Semantic Scholar. (2020, January 2). Thermal stability of poly(diallyldimethylammonium chloride) with different molecular weight.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.

- Sciencemadness.org. (2007, November 18).

- Benchchem. (n.d.). In-depth Technical Guide: Thermal Stability of Decyltrimethylammonium Chloride.

- ResearchGate. (n.d.). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12.

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2014, March 17). Williamson ether synthesis.

- Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether?.

- NPTEL Archive. (n.d.).

Sources

- 1. fzgxjckxxb.com [fzgxjckxxb.com]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Phase-Transfer Catalyst (PTC) | Chem-Station Int. Ed. [en.chem-station.com]

- 13. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]

Technical Support Center: Dibenzyldimethylammonium Chloride in Phase Transfer Catalysis

Welcome to the technical support center for Dibenzyldimethylammonium Chloride (DBDMC), a widely utilized phase transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions and challenges encountered during its application in phase transfer catalysis (PTC). Our goal is to provide you with the expertise and practical insights necessary to optimize your reactions, ensure reproducibility, and maintain the integrity of your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, and I suspect catalyst degradation. What is the most common degradation pathway for this compound under basic PTC conditions?

A1: The primary degradation pathway for this compound, especially under strong basic conditions and elevated temperatures, is Hofmann elimination .[1][2][3] This is a well-documented elimination reaction for quaternary ammonium salts.[2][4][5] In this process, a hydroxide ion abstracts a proton from a β-carbon relative to the positively charged nitrogen atom. However, with DBDMC, the benzyl and methyl groups lack β-hydrogens. Therefore, the degradation often proceeds through a related pathway known as Sommelet-Hauser rearrangement or direct nucleophilic attack on the benzyl or methyl groups.

Under strongly basic conditions, ylide formation can occur, followed by rearrangement. More commonly, however, is a direct SN2 attack by the hydroxide or other nucleophiles on the benzylic carbons, leading to the formation of benzyl alcohol and dibenzyl ether. At higher temperatures, more complex degradation can occur, leading to products like 1,2-diphenylethane and stilbene.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Catalyst Decomposition and Formation of Byproducts

Symptoms:

-

Formation of benzyl alcohol, dibenzyl ether, or N,N-dimethylbenzylamine in your reaction mixture, confirmed by GC-MS or LC-MS.

-

Decreased reaction rate over time.

-

Observation of an unexpected pH shift in the aqueous phase.

Causality: The quaternary ammonium salt can undergo degradation through several mechanisms, primarily influenced by temperature and base strength.

-

Hofmann-type Elimination/Degradation: While classic Hofmann elimination requires a β-hydrogen, analogous degradation pathways can occur under harsh basic conditions.[1][2][4][5]

-

Nucleophilic Attack: The benzylic carbons are susceptible to nucleophilic attack by hydroxide or other nucleophiles present in the reaction, leading to cleavage of the C-N bond.[7][8]

-

Thermal Degradation: At elevated temperatures, benzyltrialkylammonium salts can undergo more complex decomposition reactions.[6]

Troubleshooting Protocol:

-

Temperature Control:

-

Action: Lower the reaction temperature. Many PTC reactions can proceed efficiently at room temperature or slightly elevated temperatures (40-60 °C).

-

Rationale: The rate of catalyst degradation is highly dependent on temperature.[6] Lowering the temperature will significantly reduce the rate of decomposition pathways.

-

-

Base Selection and Concentration:

-

Action: Use the mildest base possible that still affords a reasonable reaction rate. Consider using carbonates (K2CO3, Cs2CO3) instead of hydroxides (NaOH, KOH) if your reaction permits. Use the minimum stoichiometric amount of base required.

-

Rationale: Stronger bases, particularly hydroxides, are more aggressive in promoting catalyst degradation.[1]

-

-

Moisture Control:

-

Action: Ensure your organic solvent is dry, and if possible, run the reaction under an inert atmosphere (N2 or Ar).

-

Rationale: Water can facilitate the formation of hydroxide ions at the interface, increasing the local concentration and promoting degradation.

-

Verification Experiment: Catalyst Stability Test

-

Objective: To determine the stability of this compound under your specific reaction conditions.

-

Procedure:

-

Set up a control reaction containing only the solvent, base, and this compound (without your substrate and reagent).

-

Maintain the same temperature and stirring rate as your actual experiment.

-

Take aliquots from the organic phase at different time intervals (e.g., 1h, 3h, 6h, 24h).

-

Analyze the aliquots by a suitable analytical method (e.g., LC-MS, GC-MS, or NMR) to quantify the amount of intact catalyst and identify any degradation products.

-

-

Data Interpretation: The results will provide a clear indication of the catalyst's stability and help you adjust the reaction conditions accordingly.

Diagram: this compound Degradation Pathways

Caption: Potential degradation routes for this compound.

Issue 2: Poor Catalyst Performance Due to Impurities

Symptoms:

-

Inconsistent reaction yields between different batches of catalyst.

-

The presence of unexpected side products not related to catalyst degradation.

-

Difficulty in achieving full conversion, even with fresh catalyst.

Causality: The purity of this compound is crucial for its performance. Impurities can originate from the synthesis of the catalyst itself.

-

Starting Material Impurities: The synthesis of DBDMC typically involves the reaction of N,N-dimethylbenzylamine with benzyl chloride.[9][10][11] Impurities in these starting materials, such as benzaldehyde, benzyl alcohol, and various chlorinated toluene derivatives, can carry over into the final product.[12][13]

-

Incomplete Reaction: Unreacted N,N-dimethylbenzylamine can remain in the final product. This tertiary amine can sometimes interfere with the desired reaction or act as a base itself, leading to unwanted side reactions.

Troubleshooting Protocol:

-

Catalyst Purity Verification:

-

Action: If possible, obtain a Certificate of Analysis (CoA) for your batch of this compound. If not available, consider analyzing the catalyst yourself.

-

Analytical Methods:

-

-

Catalyst Purification:

-

Action: If significant impurities are detected, recrystallization of the catalyst may be necessary.

-

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., butanone, acetone/ether mixture).[16]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

-

Data Summary: Common Impurities in Technical Grade this compound

| Impurity | Potential Origin | Possible Impact on PTC |

| N,N-Dimethylbenzylamine | Incomplete quaternization reaction | Can act as a competing base or nucleophile. |

| Benzyl Chloride | Unreacted starting material | Can alkylate the desired product or other nucleophiles. |

| Benzaldehyde | Oxidation of benzyl chloride or benzyl alcohol | May undergo side reactions (e.g., aldol condensation).[13] |

| Benzyl Alcohol | Hydrolysis of benzyl chloride | Can be alkylated under PTC conditions.[13] |

Issue 3: Phase Separation Problems and Emulsion Formation

Symptoms:

-

Difficulty in separating the aqueous and organic phases after the reaction.

-

Formation of a stable emulsion, making product isolation challenging.

-

Loss of product to the emulsion layer.

Causality: this compound, being a surfactant, can sometimes promote the formation of emulsions, especially with vigorous stirring and high catalyst concentrations.[17]

-

High Catalyst Loading: Using an excessive amount of the phase transfer catalyst increases its surfactant effect.

-

Intense Agitation: Very high stirring speeds can create fine droplets that are slow to coalesce.[18]

-

Solvent Choice: The nature of the organic solvent and the ionic strength of the aqueous phase can influence emulsion stability.

Troubleshooting Protocol:

-

Optimize Catalyst Concentration:

-

Action: Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%).

-

Rationale: Lowering the surfactant concentration will reduce the tendency for emulsion formation.

-

-

Control Agitation:

-

Action: Reduce the stirring speed to a level that maintains adequate mixing without causing excessive emulsification.

-

Rationale: Gentle yet effective mixing is key to promoting interfacial reaction without creating a stable emulsion.[18]

-

-

Post-Reaction Workup:

-

Action: To break up an existing emulsion, try adding a saturated brine solution (NaCl) or a small amount of a different organic solvent (e.g., diethyl ether, ethyl acetate).

-

Rationale: Increasing the ionic strength of the aqueous phase can help to break the emulsion. Adding a different solvent changes the interfacial tension.

-

Workflow: Troubleshooting Emulsion Formation

Caption: A step-by-step guide to resolving emulsion issues.

References

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Hofmann elimination. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]

-

BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

-

Journal of Analytical and Applied Pyrolysis. (1995). Thermal Degradation of Some Benzyltrialkylammonium Salts Using Pyrolysis-Gas Chromatography-Mass Spectrometry. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 15). Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

ResearchGate. (2022, August). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. Retrieved from [Link]

-

PubMed. (2011). Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments. Retrieved from [Link]

- Google Patents. (n.d.). The method for preparing alkyl dimethyl benzyl ammonium chloride.

-

ResearchGate. (2003, January). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]

- Google Patents. (n.d.). Method for production of alkyldimethyl(benzyl)ammonium chlorides.

-

ResearchGate. (2011, November 15). Genotoxicity and Biodegradation of Quaternary Ammonium Salts in Aquatic Environments. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. Retrieved from [Link]

-

PubMed. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]

-